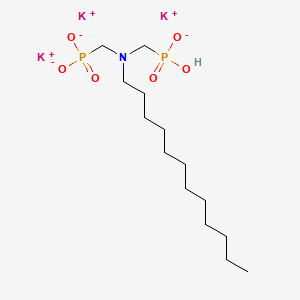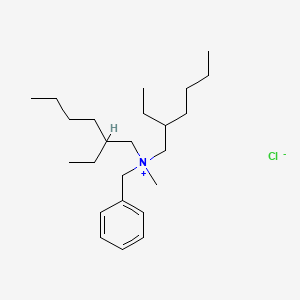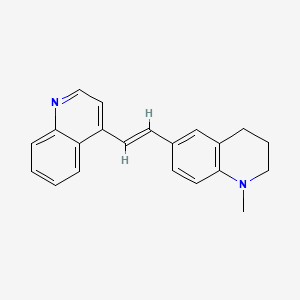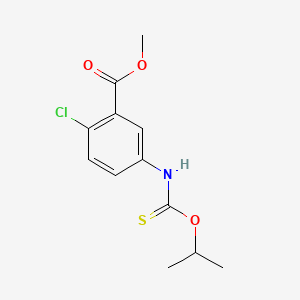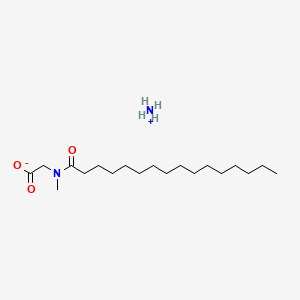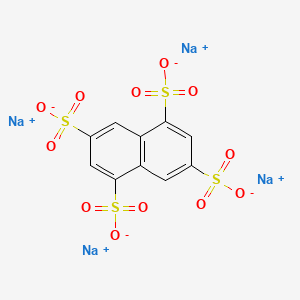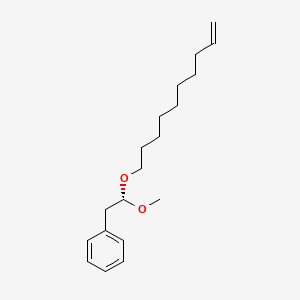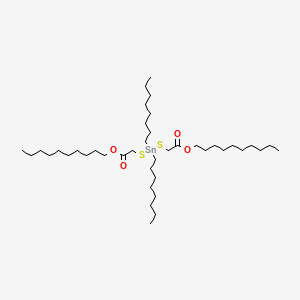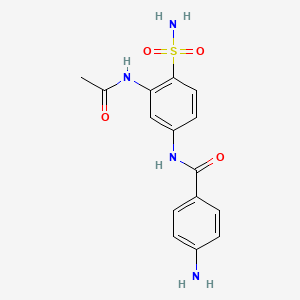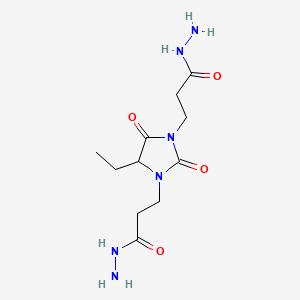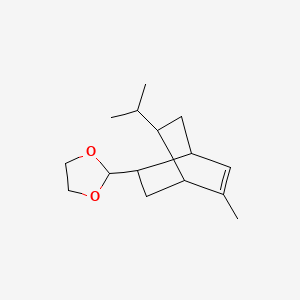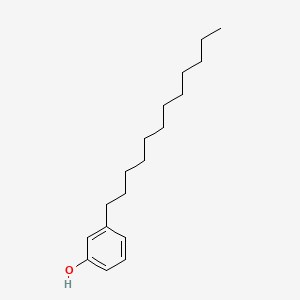
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenylthio group, an imidazole ring, and an acetate ester, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the dichlorophenylthio group. The final step involves the esterification of the compound to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-((4-(3,5-Dichlorophenylthio)-1-methyl-1H-imidazol-2-yl)methoxy)ethyl acetate: A similar compound with a slightly different structure, which may exhibit different chemical and biological properties.
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl propionate: Another related compound with a different ester group, potentially leading to variations in reactivity and application.
Uniqueness
The uniqueness of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
178979-54-9 |
|---|---|
Molecular Formula |
C18H22Cl2N2O3S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[[4-(3,5-dichlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methoxy]ethyl acetate |
InChI |
InChI=1S/C18H22Cl2N2O3S/c1-11(2)17-18(26-15-8-13(19)7-14(20)9-15)21-16(22(17)4)10-24-5-6-25-12(3)23/h7-9,11H,5-6,10H2,1-4H3 |
InChI Key |
JAUJCBDAUOLHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(N1C)COCCOC(=O)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


